N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide
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Overview
Description
N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, a cyclopropyl group attached to the pyridazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the cyclopropyl group. The piperazine ring is then synthesized and attached to the pyridazine ring. Finally, the benzyl group is introduced, and the carboxamide group is formed through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening for reaction conditions, and scaling up the reactions in large reactors. The use of continuous flow chemistry can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in studying receptor-ligand interactions.
Medicine: It has been investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its potential anti-tubercular effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure but with different substituents on the piperazine ring.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine core structure and have been studied for various biological activities.
Uniqueness
N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications, particularly in anti-tubercular activity, set it apart from other similar compounds .
Properties
IUPAC Name |
N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(20-14-15-4-2-1-3-5-15)24-12-10-23(11-13-24)18-9-8-17(21-22-18)16-6-7-16/h1-5,8-9,16H,6-7,10-14H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHIGZIARCTKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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